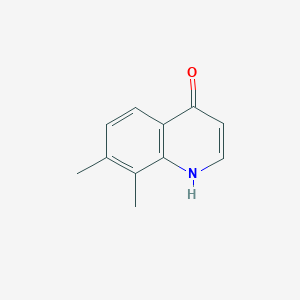

7,8-Dimethyl-4-hydroxyquinoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives often involves modified Skraup reactions or thermal cyclization, providing a foundation for understanding the synthesis of 7,8-Dimethyl-4-hydroxyquinoline. For instance, the synthesis of 4- and 5-substituted 8-hydroxyquinolines with various functional groups demonstrates the versatility of synthetic methods available for hydroxyquinoline derivatives (Warner et al., 1975).

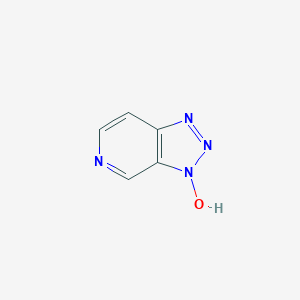

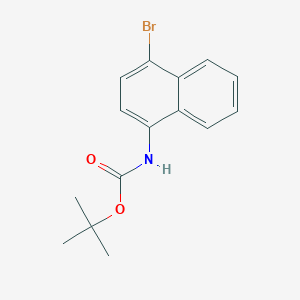

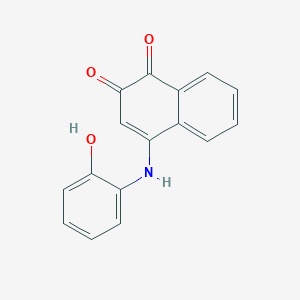

Molecular Structure Analysis

The molecular structure of hydroxyquinoline derivatives is characterized by X-ray diffraction analyses, revealing the influence of substituents on the molecular configuration. For example, the study on brominated hydroxyquinoline and its sensitivity to multiphoton excitation highlights the impact of bromination on the molecular structure (Fedoryak & Dore, 2002).

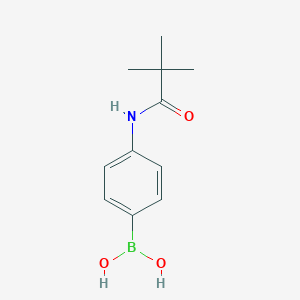

Chemical Reactions and Properties

Hydroxyquinoline derivatives exhibit a range of chemical reactions and properties, including their use as photolabile protecting groups and their fluorescent properties. The study on 8-hydroxyquinoline-substituted boron-dipyrromethene compounds reveals the pH-sensing properties and the photoinduced intramolecular electron transfer mechanisms that contribute to their chemical behavior (Chen et al., 2011).

Physical Properties Analysis

The physical properties of hydroxyquinoline derivatives, such as solubility and fluorescence, are influenced by their molecular structure and the environment. The study on the fluorescence spectra of 7-hydroxyquinoline in various solvents demonstrates the environmental influences on the spectroscopic properties and relative stability of different conformers (Guo et al., 2005).

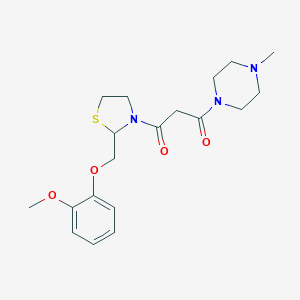

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with metal ions, are critical aspects of hydroxyquinoline derivatives. The synthesis and characterization of metal complexes with 8-hydroxyquinoline derivatives illustrate their potential applications in forming metalloquinolates and exploring new platforms for various applications (Li & Xu, 2008).

Aplicaciones Científicas De Investigación

1. Photophysical Properties and Solvation Effects

8-Hydroxyquinoline derivatives, including 7,8-dimethyl-4-hydroxyquinoline, exhibit unique photophysical properties. For instance, the study of photoinduced tautomerization and solvation effects in 8-hydroxyquinoline reveals its significance as a fluorogenic ligand, with implications in analytical chemistry (Bardez, Devol, Larrey, & Valeur, 1997).

2. Excited State Proton Transfer in Solvents

The excited state proton transfer effect of 7-hydroxyquinoline in dimethyl sulfoxide solvent demonstrates its potential application in optical switching technologies (Guo, Li, Zheng, Zhang, Liu, & Chen, 2006).

3. Metallosupramolecular Chemistry

8-Hydroxyquinolines, including 7,8-dimethyl-4-hydroxyquinoline, are versatile ligands in coordination chemistry and have been utilized in the development of new supramolecular sensors and emitting devices (Albrecht, Fiege, & Osetska, 2008).

4. Neuroprotective and Neuroregenerative Effects

A study on a 2-substituted 8-hydroxyquinoline highlights its potential therapeutic benefits in treating dementias, including Alzheimer's disease. This compound stimulates neural stem cell proliferation by modulating reactive oxygen species signaling pathways (Haigh, Tumpach, Collins, & Drew, 2016).

5. Solution Chemistry in Metal Binding

Research on the solution chemistry of copper(II) binding to substituted 8-hydroxyquinolines, including 7,8-dimethyl-4-hydroxyquinoline, provides insights into their role in analytical and pharmaceutical applications. These studies are critical for understanding the metal chelation properties of these compounds (Summers et al., 2020).

6. Theoretical Investigations of Spectroscopic Properties

Theoretical studies on the structures and electronic spectra of 8-hydroxyquinoline derivatives, including dimethyl variants, contribute to the understanding of their spectroscopic properties, relevant for various scientific applications (Ning, Ren, Zhang, & Zhang, 2013).

Safety And Hazards

The safety data sheet for 8-hydroxyquinoline, a similar compound, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects7.

Direcciones Futuras

Compounds containing the 8-hydroxyquinoline moiety, such as 7,8-Dimethyl-4-hydroxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds4. Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer4.

Propiedades

IUPAC Name |

7,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-9-10(13)5-6-12-11(9)8(7)2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBSNWXFDDNXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588891 | |

| Record name | 7,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethyl-4-hydroxyquinoline | |

CAS RN |

178984-37-7 | |

| Record name | 7,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178984-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)